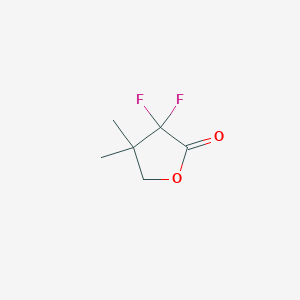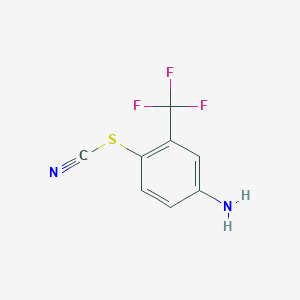![molecular formula C32H20CoN12 B12846759 cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine” is also known as cobalt(II) phthalocyanine. It is a coordination complex with a cobalt ion at its center, surrounded by a large, planar, aromatic macrocycle. This compound is part of the phthalocyanine family, which is known for its stability and unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) phthalocyanine can be synthesized through various methods. One common method involves the reaction of cobalt salts with phthalonitrile in the presence of a base. The reaction typically occurs at high temperatures (around 200-300°C) and may require a solvent such as quinoline .
Industrial Production Methods
Industrial production of cobalt(II) phthalocyanine often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cobalt(II) phthalocyanine with altered electronic and physical properties .
Wissenschaftliche Forschungsanwendungen
Cobalt(II) phthalocyanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cobalt(II) phthalocyanine exerts its effects is primarily through its ability to transfer electrons. The cobalt ion can undergo redox reactions, cycling between different oxidation states. This property makes it an effective catalyst in various chemical reactions. The macrocyclic structure also allows for strong interactions with other molecules, enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(II) phthalocyanine
- Copper(II) phthalocyanine
- Zinc(II) phthalocyanine
Comparison
Cobalt(II) phthalocyanine is unique due to its specific electronic properties and stability. Compared to iron(II) phthalocyanine, it has a higher oxidation potential, making it more suitable for certain catalytic applications. Copper(II) phthalocyanine is often used in pigments and dyes but lacks the same catalytic efficiency as cobalt(II) phthalocyanine. Zinc(II) phthalocyanine is primarily used in photodynamic therapy but does not have the same range of applications as cobalt(II) phthalocyanine .
Eigenschaften
Molekularformel |
C32H20CoN12 |
|---|---|
Molekulargewicht |
631.5 g/mol |
IUPAC-Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI-Schlüssel |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Verwandte CAS-Nummern |
123385-16-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


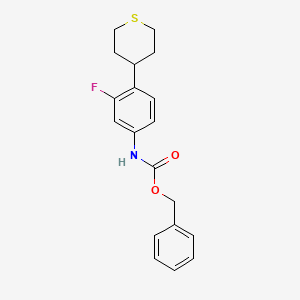

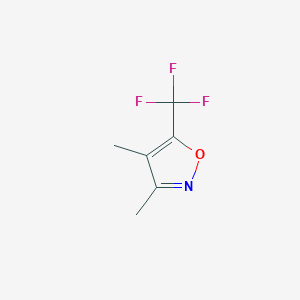
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
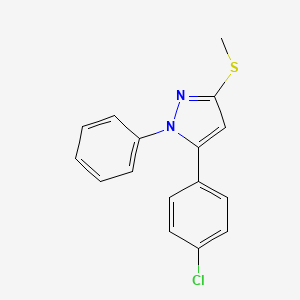
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

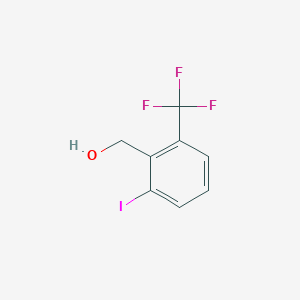
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)

